molecular formula C19H27NO2 B2939481 2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide CAS No. 1209067-95-7

2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

Cat. No. B2939481
CAS RN: 1209067-95-7
M. Wt: 301.43
InChI Key: SYNDPYDOJPHRJH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide” is a complex organic molecule. It contains a cyclopentyl group, a phenyl group, a tetrahydro-2H-pyran ring, and an acetamide group .


Synthesis Analysis

While specific synthesis methods for this compound are not available, it’s likely that its synthesis would involve the formation of the tetrahydro-2H-pyran ring, possibly through a cyclization reaction . The phenyl and cyclopentyl groups could be introduced through substitution reactions .


Molecular Structure Analysis

The compound contains several functional groups that would influence its structure and properties. The tetrahydro-2H-pyran ring is a six-membered ring containing an oxygen atom . The phenyl group is a six-membered carbon ring with alternating double bonds, contributing to the compound’s aromaticity . The cyclopentyl group is a five-membered carbon ring . The acetamide group contains a carbonyl (C=O) and an amine (NH2) group .


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The tetrahydro-2H-pyran ring might undergo reactions at the oxygen atom or at the carbon atoms of the ring . The phenyl group might undergo electrophilic aromatic substitution reactions . The acetamide group could participate in various reactions, such as hydrolysis .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For instance, the presence of the polar acetamide group might increase its solubility in polar solvents . The aromatic phenyl group might contribute to its UV/Vis absorption spectrum .

Mechanism of Action

Without specific context, it’s difficult to predict the mechanism of action of this compound. If it’s a drug, its mechanism would depend on the biological target it interacts with. If it’s a reactant in a chemical reaction, its mechanism would depend on the reaction conditions and other reactants .

Safety and Hazards

Without specific information, it’s hard to predict the safety and hazards associated with this compound. Standard safety measures should be taken when handling it, including using personal protective equipment and working in a well-ventilated area .

Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For instance, if it has biological activity, it could be studied as a potential drug . If it has interesting chemical reactivity, it could be used in the development of new synthetic methods .

properties

IUPAC Name

2-cyclopentyl-N-[(4-phenyloxan-4-yl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO2/c21-18(14-16-6-4-5-7-16)20-15-19(10-12-22-13-11-19)17-8-2-1-3-9-17/h1-3,8-9,16H,4-7,10-15H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYNDPYDOJPHRJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)CC(=O)NCC2(CCOCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-cyclopentyl-N-((4-phenyltetrahydro-2H-pyran-4-yl)methyl)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.